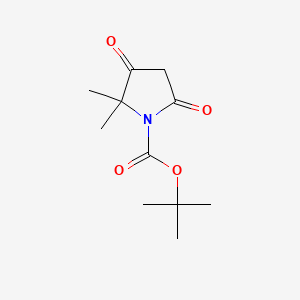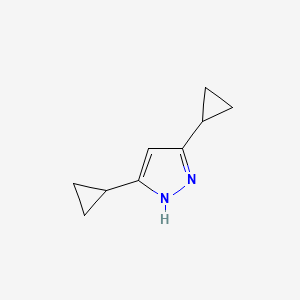
N-NITROSOPYRROLIDINE-D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosopyrrolidine D8, also known as pyrrolidine Nitrosamine Impurities, is a deuterated analogue of N-Nitrosopyrrolidine . It is a cancer-causing agent commonly found in tobacco products and processed meats . This compound is used in analytical chemistry as a labeled internal standard for the quantification of N-Nitrosopyrrolidine in environmental and biological samples .
Synthesis Analysis
N-Nitrosopyrrolidine D8 can be analyzed using GC-MS/MS with Electron Ionization . The analysis of the mechanism suggests that •OH is the main contributor to the indirect oxidation of NPYR by free radical quenching experiment .Molecular Structure Analysis
The molecular formula of N-Nitrosopyrrolidine D8 is C4H6N2O and its molecular weight is 102.12 g/mol . This compound has eight deuterium atoms, which makes it useful for isotopic dilution mass spectrometry (IDMS) analysis .Chemical Reactions Analysis
N-Nitrosopyrrolidine D8 is a yellow liquid with a boiling point of 102-103°C and a melting point of -26°C . It is soluble in organic solvents such as ether and chloroform, but insoluble in water .Physical And Chemical Properties Analysis
The chemical formula of N-Nitrosopyrrolidine D8 is C4H6N2O and its molecular weight is 102.12 g/mol . This compound has eight deuterium atoms, which makes it useful for isotopic dilution mass spectrometry (IDMS) analysis . N-Nitrosopyrrolidine D8 is a yellow liquid with a boiling point of 102-103°C and a melting point of -26°C .Applications De Recherche Scientifique
Analytical Method Development and Validation
N-Nitrosopyrrolidine-d8 can be used for the analytical method development and method validation . It is supplied with detailed characterization data compliant with regulatory guidelines . This makes it a valuable tool in the development of new analytical methods and the validation of existing ones.
Quality Control in Drug Production
In the pharmaceutical industry, N-Nitrosopyrrolidine-d8 can be used in Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production of Nitrosamines . It helps ensure the quality and safety of the drugs being produced.
Environmental Science and Pollution Research
N-Nitrosopyrrolidine-d8 is used in environmental science and pollution research . It is used in studies investigating the removal of N-nitrosopyrrolidine from water by electrocatalytic degradation .
Water Treatment Research
N-Nitrosopyrrolidine-d8 is used in water treatment research . It is used in studies investigating the degradation of N-nitrosopyrrolidine in water using a three-dimensional electrode reactor .
Drinking Water Disinfection By-Products (N-DBPs) Research
N-Nitrosopyrrolidine-d8 is used in research on Nitrogen-containing disinfection by-products (N-DBPs) produced in the process of drinking water disinfection . These by-products are of concern due to their high cytotoxicity and genotoxicity .
Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS)
N-Nitrosopyrrolidine-d8 can be used in Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) for the separation, identification, and quantification of nine N-nitrosamines in water . This method provides sensitive and robust results, with extraction recoveries in drinking water and wastewater matrices ranging from 68% to 83% for eight of the nine target N-nitrosamines .
Mécanisme D'action
Target of Action
N-Nitrosopyrrolidine-D8 is a deuterated analogue of N-Nitrosopyrrolidine . It’s known that n-nitrosopyrrolidine, the non-deuterated form, is a nitrosamine compound that is commonly found in tobacco products and processed meats . Nitrosamines are known to interact with DNA, leading to mutations and cancer .
Mode of Action
It’s known that nitrosamines, including n-nitrosopyrrolidine, can cause dna damage, leading to mutations and cancer . They can form DNA adducts or cause DNA strand breaks, which can interfere with DNA replication and transcription .
Biochemical Pathways
Nitrosamines are known to be metabolized in the liver by cytochrome p450 enzymes, leading to the formation of reactive species that can cause dna damage .
Pharmacokinetics
It’s known that nitrosamines are lipophilic and can be absorbed through the gastrointestinal tract, skin, and lungs . They are distributed throughout the body and are metabolized primarily in the liver .
Result of Action
Nitrosamines, including n-nitrosopyrrolidine, are known to cause dna damage, leading to mutations and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Nitrosopyrrolidine-D8 . For example, the presence of other compounds, pH, temperature, and light exposure can affect its stability and reactivity . Furthermore, individual factors such as age, sex, genetic factors, and health status can influence its absorption, distribution, metabolism, and excretion .
Safety and Hazards
The toxicity of N-Nitrosopyrrolidine D8 is not well studied, but it is assumed to have similar toxicological properties as N-Nitrosopyrrolidine . This compound is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-NITROSOPYRROLIDINE-D8 involves the reaction of pyrrolidine-d8 with nitrosating agent.", "Starting Materials": [ "Pyrrolidine-d8", "Nitrosating agent" ], "Reaction": [ "To a solution of pyrrolidine-d8 in anhydrous ether, add the nitrosating agent dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "After completion of the reaction, evaporate the solvent under reduced pressure.", "Purify the resulting crude product by column chromatography using a suitable eluent system.", "Collect the desired product and confirm its identity and purity by spectroscopic methods such as NMR and mass spectrometry." ] } | |
Numéro CAS |
1219802-09-1 |
Formule moléculaire |
C4H8N2O |
Poids moléculaire |
108.17 |
Nom IUPAC |
2,2,3,3,4,4,5,5-octadeuterio-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
Clé InChI |
WNYADZVDBIBLJJ-SVYQBANQSA-N |
SMILES |
C1CCN(C1)N=O |
Synonymes |
N-NITROSOPYRROLIDINE-D8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)




![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)
